2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-4-5-11(2)13(8-10)17-14(18)9-20-16(19)15-12(3)6-7-21-15/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDWSISYIJXRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the following steps:
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Formation of the Amide Bond: : The initial step involves the reaction of 2,5-dimethylaniline with an appropriate acyl chloride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Esterification: : The next step involves the esterification of the amide with 3-methylthiophene-2-carboxylic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring of the thiophene can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammation and cancer due to the bioactivity of thiophene derivatives.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers, which are essential in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester and amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Intermediates
AZD1152 Intermediate (2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl dihydrogen phosphate)
- Core Structure : Quinazoline-pyrazole hybrid with fluorophenyl and phosphate groups.
- Key Differences : The target compound lacks the quinazoline core and phosphate group, instead incorporating a thiophene ring. The fluorophenyl group in AZD1152 intermediates enhances electronic effects (e.g., increased polarity), whereas the dimethylphenyl group in the target compound may improve lipophilicity for membrane penetration .
European Patent Compounds (2023)
- Examples: Pyridine-based esters and amides with substituents like fluoro, acetoxy, and methyl groups (e.g., [(1S,2S)-2-(2,4-difluorophenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate) .
- Key Differences :
- Heterocyclic Core : Pyridine (nitrogen-containing) vs. thiophene (sulfur-containing). Pyridine’s electron-withdrawing nature may alter solubility and binding affinity compared to thiophene’s electron-rich system.
- Substituents : Fluorine atoms in patent compounds enhance metabolic stability and bioavailability, while methyl groups in the target compound may prioritize lipophilicity over polarity.
Denatonium Saccharide (CAS 3734-33-6)
- Structure : Benzisothiazolone core with diethylaminium and saccharide groups.
- Function : Denaturant in cosmetics, leveraging extreme bitterness .
- Key Differences :
- The target compound lacks ionic groups (e.g., diethylaminium) and aromatic heterocycles like benzisothiazolone.
- Both share amide bonds, but denatonium’s saccharide linkage and ionic nature are absent in the thiophene-based target compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Thiophene vs.
- Substituent Effects : Fluorine in AZD1152 intermediates and patent compounds enhances polarity and metabolic resistance, whereas methyl groups in the target compound may prioritize passive diffusion across biological membranes .
Biological Activity
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known by its CAS number 387854-30-0, is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of a sulfur atom in a five-membered ring, which is known for diverse applications in drug development and material science.
Chemical Structure and Properties
The chemical structure of 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be represented as follows:
- IUPAC Name: [2-(2,5-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
- Molecular Formula: C16H17NO3S
- Molecular Weight: 303.37 g/mol
The compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation into its pharmacological properties.
Medicinal Chemistry Applications
Research indicates that thiophene derivatives like this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the thiophene ring enhances interactions with biological targets involved in tumor growth and metastasis.
- Anti-inflammatory Effects : Thiophene derivatives are often explored for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial in drug design for conditions like hypertension and diabetes.
Case Studies and Research Findings
Several studies have explored the biological effects of thiophene derivatives, providing insights into their mechanisms of action:
- Study on Anticancer Properties : A study evaluated the anticancer effects of thiophene derivatives, demonstrating that modifications in the thiophene ring significantly influenced cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds similar to 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate showed enhanced activity compared to non-thiophene analogs .
- Inflammation Model : In an animal model of inflammation, a related thiophene compound demonstrated a marked reduction in inflammatory markers when administered at specific dosages. This suggests potential therapeutic applications in managing chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl thiophene-2-carboxylate | Similar without methyl group | Moderate anticancer activity |
| 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-ethylthiophene-2-carboxylate | Ethyl group instead of methyl | Lower enzyme inhibition |
The presence of the methyl group at the 3-position on the thiophene ring appears to enhance both electronic properties and steric interactions, contributing to its superior biological activity compared to its analogs.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-((2,5-dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate?
- Answer : The compound can be synthesized via a multi-step route involving: (i) Acylation of 3-methylthiophene-2-carboxylic acid using chloroacetyl chloride in dichloromethane with triethylamine as a base . (ii) Esterification of the intermediate with methanol under reflux conditions to form the thiophene-2-carboxylate ester . (iii) Coupling the ester with 2,5-dimethylaniline via nucleophilic substitution or amide bond formation. Purification should employ gradient reverse-phase HPLC (e.g., methanol-water gradients) to isolate high-purity products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- 1H/13C NMR spectroscopy to confirm substituent positions and amide/ester functionalities .
- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .
- Elemental analysis to verify stoichiometry .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
Q. What safety precautions are critical during handling?
- Answer : Thiophene derivatives may exhibit irritant properties. Use:
- Fume hoods for reactions involving volatile reagents (e.g., chloroacetyl chloride) .
- PPE (gloves, lab coats) to avoid dermal exposure.
- Waste disposal protocols compliant with (EC) No. 1907/2006 regulations for halogenated byproducts .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., space group ambiguity) be resolved for this compound?
- Answer : Employ SHELXT or SHELXL for automated space-group determination and refinement. If data conflicts arise: (i) Re-examine diffraction patterns for missed symmetry elements. (ii) Test alternative Laue groups using the XPREP module in SHELXTL . (iii) Validate with R1 and wR2 residuals; discrepancies >5% may indicate twinning or incorrect symmetry assignments .
Q. What strategies optimize the yield of the amide coupling step in synthesis?
- Answer :
- Use HATU/DIPEA as coupling reagents for sterically hindered amines (e.g., 2,5-dimethylaniline) to enhance reaction efficiency .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to avoid over- or under-reaction.
- Optimize solvent polarity (e.g., DMF for slow reactions, THF for faster kinetics) to balance reactivity and byproduct formation .
Q. How do structural analogs inform the biological activity of this compound?
- Answer : Analog studies (e.g., ethyl 2-[(substituted phenyl)amino]thiophene-3-carboxylates) suggest:
- The 3-methylthiophene moiety enhances membrane permeability, critical for cellular uptake .
- 2,5-Dimethylphenyl groups may improve binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 in anti-inflammatory assays) .
- Modify the oxoethyl linker to a sulfonamide to assess impact on potency and selectivity .
Q. What analytical techniques resolve spectral overlaps in NMR (e.g., aromatic proton signals)?
- Answer :
- Use 2D NMR (COSY, HSQC) to assign overlapping signals in the aromatic region .
- Deuterated DMSO as a solvent can sharpen broad amide NH peaks.
- For complex splitting patterns, apply DECRA (deconvolution) software or variable-temperature NMR to reduce exchange broadening .
Q. How can in vitro bioactivity assays be designed to evaluate antioxidant potential?
- Answer :
- DPPH/ABTS radical scavenging assays : Prepare 0.1 mM compound solutions in ethanol; measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) .
- FRAP assay : Use TPTZ reagent to quantify Fe³⁺ reduction; compare to ascorbic acid standards .
- Include structure-activity controls (e.g., unsubstituted thiophene analogs) to isolate the contribution of the 2,5-dimethylphenyl group .
Methodological Notes
- Crystallography : Prioritize high-resolution data (d-spacing <0.8 Å) for SHELXL refinement to model disorder or thermal motion accurately .
- Chromatography : Use C18 columns with 5 µm particle size for optimal separation of polar byproducts .
- Statistical Analysis : Apply Grubbs’ test to exclude outliers in bioactivity triplicates; report IC50 values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
